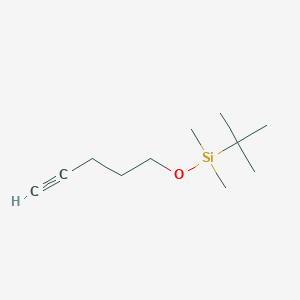

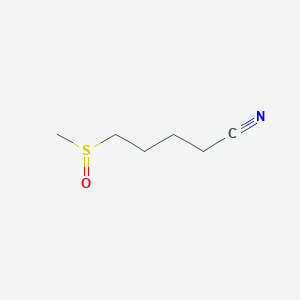

5-(t-Butyldimethylsilyloxy)pent-1-yne

概要

科学的研究の応用

Synthesis and Characterization

Bishomoaromatic Cation Containing Heavier Group 14 Element : A study by Ishida, Sekiguchi, and Kabe (2003) synthesized a bishomoaromatic cation, revealing the characteristic structure through X-ray crystallographic analysis and NMR measurements. This research contributes to the understanding of nonclassical structures in chemistry (Ishida, Sekiguchi, & Kabe, 2003).

Cyclization of Aminyl Radicals : Montevecchi and Navacchia (1998) explored the reaction of aminyl radicals under radical conditions, contributing to knowledge in organic synthesis and reaction mechanisms (Montevecchi & Navacchia, 1998).

Thermal Rearrangements Study : Bozkaya and Özkan (2012) conducted a theoretical investigation of thermal rearrangements using density functional theory and high level ab initio methods, providing insights into pyrolysis experiments and reaction mechanisms (Bozkaya & Özkan, 2012).

Chemical Synthesis and Reactions

Novel Compound Synthesis : Bouarata, Tebbani, and Mosset (2012) synthesized a novel compound through allylation, contributing to the field of organic synthesis and structural chemistry (Bouarata, Tebbani, & Mosset, 2012).

Kinetics and Temperature Dependences of Reactions : Boodaghians, Hall, Toby, and Wayne (1988) measured the reaction rates of OH with various alkynes, offering significant contributions to the understanding of reaction kinetics and temperature dependencies (Boodaghians, Hall, Toby, & Wayne, 1988).

Antiviral Acyclic Nucleoside Phosphonates Synthesis : Choo et al. (2006) synthesized a new class of acyclic nucleoside phosphonates, highlighting the importance of chemical modifications in enhancing antiviral activity (Choo et al., 2006).

Antioxidant Radical Scavenging Properties Study : Kabanda et al. (2015) performed a study on the antioxidant radical scavenging properties of phenolic derivatives, contributing to the understanding of molecular mechanisms in antioxidant activity (Kabanda et al., 2015).

Increased Activity of In Situ Catalysts for Alkyne Metathesis : Brizius and Bunz (2002) investigated the reaction of enynes with a preheated mixture of catalysts, contributing to the field of catalysis and organic synthesis (Brizius & Bunz, 2002).

特性

IUPAC Name |

tert-butyl-dimethyl-pent-4-ynoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h1H,8-10H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRCJGZEADULEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446416 | |

| Record name | 5-(t-Butyldimethylsilyloxy)pent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61362-77-4 | |

| Record name | 5-(t-Butyldimethylsilyloxy)pent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-](/img/structure/B3054550.png)

![5-[(Benzylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3054554.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-](/img/structure/B3054557.png)

![Methyl [(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B3054563.png)